molecular formula C15H14ClNO B5864996 4-chloro-N-(3-ethylphenyl)benzamide

4-chloro-N-(3-ethylphenyl)benzamide

Cat. No.: B5864996
M. Wt: 259.73 g/mol
InChI Key: WAOBWUQGHVYVDX-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-ethylphenyl)benzamide is a synthetic benzamide compound of high purity, offered for research and development purposes. Benzamide derivatives are a significant class of organic molecules known for their wide range of pharmacological activities. Studies on similar structural analogs have shown that benzamides can exhibit biological properties such as antibacterial, antimicrobial, and antifungal activities . The core amide functional group, common to all proteins and peptides, is a key structural motif in many biologically active molecules and is frequently studied in coordination chemistry for its ability to bind to various metal ions . The specific placement of the chloro and ethyl substituents on the benzamide scaffold of this compound may influence its electronic properties and intermolecular interactions, such as its potential to form hydrogen-bonded chains in the solid state, a feature observed in closely related N-(aryl)benzamides . Researchers can leverage this compound as a building block in organic synthesis or as a standard in spectroscopic and crystallographic studies to further explore the structure-activity relationships within this versatile class of compounds. This product is strictly for Research Use Only.

Properties

IUPAC Name

4-chloro-N-(3-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-2-11-4-3-5-14(10-11)17-15(18)12-6-8-13(16)9-7-12/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOBWUQGHVYVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(3-ethylphenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-ethyl aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-chloro-N-(3-ethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are employed for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(3-ethylphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-ethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-chloro-N-(3-ethylphenyl)benzamide with structurally related benzamide derivatives, emphasizing substituent effects, molecular interactions, and applications.

Compound Name Substituents Key Structural Features Synthesis Route Applications/Properties References
4-Chloro-N-(2-methoxyphenyl)benzamide 2-methoxy on phenyl ring Planar amide group; dihedral angle: 26.74° between benzene rings; Cl⋯O dimerization (3.187 Å) Reflux of 4-chlorobenzoyl chloride with o-anisidine in CCl₄ Crystal engineering, molecular docking studies
4-Chloro-N-(3-chlorophenyl)benzamide 3-chloro on phenyl ring NH syn to meta-Cl, trans to carbonyl; intermolecular N-H⋯O hydrogen bonds Reaction of 4-chlorobenzoyl chloride with 3-chloroaniline Crystallography studies; model for theoretical calculations (bond length agreement: <0.01 Å)
4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide 4-methylsulfonyl, propyl chain Sulfonamide linkage; increased steric bulk Stepwise reaction of propan-1-amine with 4-methylbenzenesulfonyl chloride Intermediate for heterocyclic synthesis (e.g., oxadiazoles)
4-Chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide Hydroxyalkylphenethyl group Hydrophilic hydroxy group; chemoselective reduction of carboxylic acid Reduction of Bezafibrate derivative at −15°C Pharmacological activity (lipid metabolism modulation)
4-Chloro-N-(pyrazolyl-thiocarbamoyl)benzamide Pyrazolyl-thiocarbamoyl group Chelating ligand for metals (e.g., Co, Ni) Reaction with 4-aminoantipyrine and P-chlorobenzoyl isothiocyanate Metal coordination chemistry; potential antimicrobial agents

Structural and Electronic Comparisons

  • Substituent Effects :

    • Electron-Withdrawing Groups (Cl) : The 3-chloro substituent in 4-chloro-N-(3-chlorophenyl)benzamide enhances intermolecular interactions via Cl⋯O contacts (3.187 Å) and stabilizes crystal packing through N-H⋯O hydrogen bonds . In contrast, the 3-ethyl group in the target compound likely increases hydrophobicity and alters steric interactions.
    • Electron-Donating Groups (OCH₃) : The 2-methoxy group in 4-chloro-N-(2-methoxyphenyl)benzamide induces planarization of the amide group via intramolecular N-H⋯O interactions, forming S(5) ring motifs .
  • Theoretical vs. Experimental Data : For 4-chloro-N-(3-chlorophenyl)benzamide, density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) show bond lengths and angles within 0.01 Å and 1° of X-ray diffraction (XRD) data, validating computational models for predicting molecular geometries .

Research Findings and Trends

  • Crystallography : Substituents dictate crystal packing. For example, 4-chloro-N-(2-methoxyphenyl)benzamide forms antiparallel sheets via C-H⋯O and C-H⋯π interactions, whereas the 3-chloro analog adopts a herringbone arrangement .
  • Synthetic Methodologies : Chemoselective reactions, such as the LiAlH₄ reduction of Bezafibrate derivatives at low temperatures (−15°C), highlight strategies to preserve functional group integrity during synthesis .

Q & A

Q. Approach :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes, receptors). For example, analogs of this compound target bacterial PPTase enzymes .
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity .
    Limitations : Computational models may overlook solvation effects, conformational flexibility, or off-target interactions. Experimental validation (e.g., enzyme inhibition assays) is critical .

How can researchers resolve contradictions in reported biological activities of this compound analogs?

Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources.
  • Structural modifications : Subtle changes (e.g., substituent position) drastically alter activity.
    Resolution strategies :

Meta-analysis : Compare IC₅₀ values across studies using standardized protocols.

Structure-Activity Relationship (SAR) : Systematically vary substituents and test against uniform assays .

Crystallographic data : Correlate binding modes (e.g., hydrogen bonding with Cys249 in PPARδ) with activity .

What advanced spectroscopic techniques are critical for characterizing reactive intermediates during the synthesis of this compound?

  • In situ FT-IR : Monitors acyl chloride formation (C=O stretch at ~1800 cm⁻¹) and amide bond completion (C=O stretch at ~1650 cm⁻¹).
  • NMR kinetics : Track reaction progress using ¹H NMR (e.g., disappearance of 3-ethylaniline’s NH₂ signal at δ 5.2 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular ions ([M+H]⁺) and detect side products (e.g., diacylated byproducts) .

Experimental Design & Data Analysis

How should researchers design dose-response experiments to evaluate the cytotoxicity of this compound?

Cell lines : Use cancer (e.g., A549, HepG2) and non-cancerous (e.g., HEK293) lines for selectivity assessment.

Dose range : Test 0.1–100 μM in logarithmic increments.

Controls : Include vehicle (DMSO) and positive controls (e.g., cisplatin).

Assays : MTT or resazurin for viability; annexin V/PI staining for apoptosis.

Data normalization : Express results as % viability relative to untreated cells. IC₅₀ values are calculated via nonlinear regression (GraphPad Prism) .

What strategies mitigate crystallographic disorder in this compound during SC-XRD analysis?

  • Crystal quality : Optimize crystallization conditions (e.g., slow cooling).
  • Data collection : Use low-temperature (100 K) setups to reduce thermal motion.
  • Refinement : Apply restraints (e.g., SIMU/DELU in SHELXL) to model disordered regions. Validate with R₁ and wR₂ residuals (< 0.05 and 0.12, respectively) .

Methodological Challenges

How can researchers improve the aqueous solubility of this compound for in vivo studies?

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo.
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes or polymeric micelles.
  • Co-crystallization : Use co-formers (e.g., succinic acid) to create soluble co-crystals .

What computational tools validate the purity of this compound synthesized via novel routes?

  • HPLC-MS : Compare retention times and mass spectra with standards.
  • NMR purity : Integrate proton signals to quantify impurities (< 2%).
  • Chemometric software : Use MestReNova or ACD/Labs for spectral deconvolution .

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